RP‑HPLC Linearity Range Discriminates Methyl 2-(bromomethyl)-5-nitrobenzoate from Co‑Eluting Lenalidomide Genotoxic Impurities
A validated RP‑HPLC method simultaneously quantifies methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) alongside four other lenalidomide genotoxic impurities. MMM exhibits a distinct linearity range of 6.58–90.0 ppm, which differs from the 4‑nitro isomer (MPN: 6.47–89.7 ppm), the 6‑nitro isomer (MON: 3.96–89.1 ppm), the chloromethyl analog (MCN: 4.59–91.2 ppm), and the starting material (MNM: 4.28–90.1 ppm). Baseline chromatographic separation was achieved on an Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm) with UV detection at 210 nm [1].
| Evidence Dimension | RP‑HPLC validated linearity range (ppm) |
|---|---|
| Target Compound Data | MMM (5‑NO₂): 6.58–90.0 ppm |
| Comparator Or Baseline | MPN (4‑NO₂): 6.47–89.7 ppm; MON (6‑NO₂): 3.96–89.1 ppm; MCN (Cl‑analog): 4.59–91.2 ppm; MNM (starting material): 4.28–90.1 ppm |
| Quantified Difference | MMM linearity range differs from MON by +2.62 ppm (lower limit) and from MCN by +1.99 ppm (lower limit); all five impurities are resolved chromatographically. |
| Conditions | Waters HPLC system; Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm); mobile phase 0.1% perchloric acid : (80% methanol / 20% acetonitrile) = 55:45 v/v; UV detection at 210 nm. |
Why This Matters
Procurement of the correct isomer is mandatory for validated analytical methods; use of the 4‑nitro or 6‑nitro isomer would fall outside the established linearity range and retention time window, invalidating impurity profiling for ANDA submissions.
- [1] Gaddam, K.; Kanne, S.; Reddy Gundala, T.; Reddy Mamilla, Y.; Reddy Nallagondu Chinna, G. Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian J. Chem. 2020, 32 (12), 2965–2970. View Source
